3-[3-(Methylcarbamoyl)phenyl]propanoic acid
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Description
3-[3-(Methylcarbamoyl)phenyl]propanoic acid is a chemical compound with the molecular formula C11H13NO3 . It is a member of methoxybenzenes .
Molecular Structure Analysis
The molecule contains a total of 30 bonds. There are 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 urea (-thio) derivative, and 1 hydroxyl group .Physical And Chemical Properties Analysis
The molecular weight of 3-[3-(Methylcarbamoyl)phenyl]propanoic acid is 207.23 g/mol .Scientific Research Applications
Phenolic Compounds and Anti-inflammatory Activities
- Anti-inflammatory Effects : Compounds structurally related to 3-[3-(Methylcarbamoyl)phenyl]propanoic acid from the leaves of Eucommia ulmoides Oliv. showed anti-inflammatory activities. The study identified modest inhibitory activities against LPS-induced NO production in macrophage RAW264.7 cells, indicating potential therapeutic applications (Ren et al., 2021).
Material Science and Polymer Chemistry
- Polybenzoxazine Materials : Phloretic acid, structurally related to 3-[3-(Methylcarbamoyl)phenyl]propanoic acid, was explored as a renewable building block for polybenzoxazine materials. These materials, synthesized from renewable sources, have applications in a wide range of fields due to their thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).
Synthetic Chemistry
- Chiral Intermediate Synthesis : A study on the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol used a compound similar to 3-[3-(Methylcarbamoyl)phenyl]propanoic acid as an intermediate. This process has implications in the synthesis of antidepressant drugs (Choi et al., 2010).
Pharmaceutical Analysis
- Impurity Analysis in Pharmaceuticals : In pharmaceutical analysis, techniques were developed to identify and quantify impurities structurally similar to 3-[3-(Methylcarbamoyl)phenyl]propanoic acid in drugs like ibuprofen. These methods are crucial for ensuring the purity and safety of pharmaceutical products (Kalafut et al., 2009).
properties
IUPAC Name |
3-[3-(methylcarbamoyl)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12-11(15)9-4-2-3-8(7-9)5-6-10(13)14/h2-4,7H,5-6H2,1H3,(H,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTMQJVEIBWIRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Methylcarbamoyl)phenyl]propanoic acid |
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